4-(Dimethylamino)benzenecarbothioamide
Overview
Description
4-(Dimethylamino)benzenecarbothioamide is a chemical compound with the molecular formula C9H12N2S . It is also referred to as 4-(chloroformyl)-N,N-dimethylaniline . The material is reported to be very moisture sensitive .
Synthesis Analysis
The synthesis of 4-(Dimethylamino)benzenecarbothioamide is a subject of research and various methods have been proposed . For instance, one study discusses the application of catalysts Ag–Al2O3, Ag–MgO and Ag–CeO2 in the synthesis of the compound .Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)benzenecarbothioamide has been analyzed using various techniques. For example, quantum chemical calculations of energy, geometry, and vibrational wavenumbers have been carried out using ab initio HF and density functional theory (DFT/B3LYP) with complete relaxation in the potential energy surface using 6-311++G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions involving 4-(Dimethylamino)benzenecarbothioamide are complex and have been studied in detail. For instance, one study discusses the interpretation of its transient absorption (TA) spectrum in the visible range .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Dimethylamino)benzenecarbothioamide have been analyzed in several studies. For instance, one study discusses its photophysics and reveals that it exhibits two distinct fluorescence emission bands in sufficiently polar solvents .Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Research on amyloid imaging ligands for Alzheimer's disease has progressed, with several radioligands studied for their potential to measure amyloid in vivo in the brain of patients. This area of study is crucial for early detection and the evaluation of new therapies for Alzheimer's disease, highlighting the importance of specific chemical compounds in developing diagnostic tools and treatments for neurodegenerative conditions (Nordberg, 2007).
Pharmacology and Toxicology of Hallucinogens
Investigations into the pharmacology and toxicology of specific hallucinogens, such as N-benzylphenethylamines ("NBOMes"), provide insights into the interactions of these compounds with the 5-HT2A receptor, their potency, and their potential health risks. This research is vital for understanding the effects of psychoactive substances and addressing the challenges posed by their use and abuse (Halberstadt, 2017).
Chemical Compounds as Carcinogenic Agents
Studies reviewing the carcinogenic properties of chemical compounds and their structural relationships have been pivotal in identifying the potential health risks associated with exposure to specific chemicals. This research aids in the development of safety guidelines and regulatory policies to protect public health (Cook & Kennaway, 1938).
Novel Synthetic Opioids and Public Health
The emergence of novel synthetic opioids in drug markets poses significant challenges for public health. Research in this area focuses on the chemistry, pharmacology, and potential harms of these substances, underlining the need for vigilant monitoring and responsive action to mitigate their impact (Sharma et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-(dimethylamino)benzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQDGXAMTXINAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197050 | |
Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)benzenecarbothioamide | |
CAS RN |
4714-69-6 | |
Record name | 4-(Dimethylamino)benzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4714-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylamino)benzenecarbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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